molecular formula C20H22N2S B2719160 (Z)-N-(3-benzyl-4-phenylthiazol-2(3H)-ylidene)-2-methylpropan-2-amine CAS No. 300570-96-1

(Z)-N-(3-benzyl-4-phenylthiazol-2(3H)-ylidene)-2-methylpropan-2-amine

Cat. No.: B2719160
CAS No.: 300570-96-1
M. Wt: 322.47
InChI Key: XWSYFZNYGKYISB-VZCXRCSSSA-N
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Description

(Z)-N-(3-benzyl-4-phenylthiazol-2(3H)-ylidene)-2-methylpropan-2-amine is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its complex structure, which includes a benzyl group, a phenyl group, and a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-benzyl-4-phenylthiazol-2(3H)-ylidene)-2-methylpropan-2-amine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Benzyl and Phenyl Groups: The benzyl and phenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions.

    Formation of the Ylidene Group: The ylidene group can be formed through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the benzyl group.

    Reduction: Reduction reactions can target the ylidene group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring or benzyl group.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted aromatic or thiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Activity: Thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

    Drug Development: The compound can be explored for its potential as a pharmaceutical agent due to its structural complexity and potential biological activity.

Industry

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (Z)-N-(3-benzyl-4-phenylthiazol-2(3H)-ylidene)-2-methylpropan-2-amine would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiazole ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing its biological and chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and benzothiazole.

    Ylidene Compounds: Compounds containing ylidene groups, such as phosphonium ylides.

Uniqueness

    Structural Complexity: The combination of a thiazole ring with benzyl and phenyl groups, along with the ylidene group, makes this compound unique.

    Its unique structure may confer specific properties that are advantageous in various applications, from catalysis to drug development.

Properties

IUPAC Name

3-benzyl-N-tert-butyl-4-phenyl-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2S/c1-20(2,3)21-19-22(14-16-10-6-4-7-11-16)18(15-23-19)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSYFZNYGKYISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=C1N(C(=CS1)C2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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